

An In-depth Technical Guide to N-Methylacetamide-d7: Chemical Properties and Structure

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Compound of Interest

Compound Name: *N-Methylacetamide-d7*

Cat. No.: *B1611707*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetamide-d7 (NMA-d7) is a deuterated isotopologue of N-Methylacetamide (NMA), a simple amide that serves as a fundamental model for the peptide bond in proteins. Its application is particularly relevant in pharmacokinetic and metabolic studies where it is used as a stable isotope-labeled internal standard for the quantification of N-Methylacetamide or related compounds in biological matrices. The deuterium labeling provides a distinct mass spectrometric signature, allowing for precise differentiation from the endogenous, non-labeled compound. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of **N-Methylacetamide-d7**.

Chemical and Physical Properties

The physical and chemical properties of **N-Methylacetamide-d7** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₃ D ₇ NO	[1]
Molecular Weight	80.14 g/mol	[1][2]
CAS Number	3669-74-7	[2][3]
Appearance	Colorless liquid or solid	
Melting Point	26-28 °C	
Boiling Point	204-206 °C	
Density	1.05 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.429	
Isotopic Purity	≥98 atom % D	
Water Solubility	Soluble	

Structural Information

The structural identifiers for **N-Methylacetamide-d7** are crucial for its unambiguous identification in chemical databases and literature.

Identifier	Value	Reference(s)
IUPAC Name	N-(trideuteriomethyl)acetamide-d ₄	
SMILES String	[2H]N(C(=O)C([2H])([2H])[2H])C([2H])([2H])[2H]	
InChI	1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD	
InChI Key	OHLUUHNLEMFGTQ-KBKLHOFPSA-N	
Linear Formula	CD ₃ COND ₃	

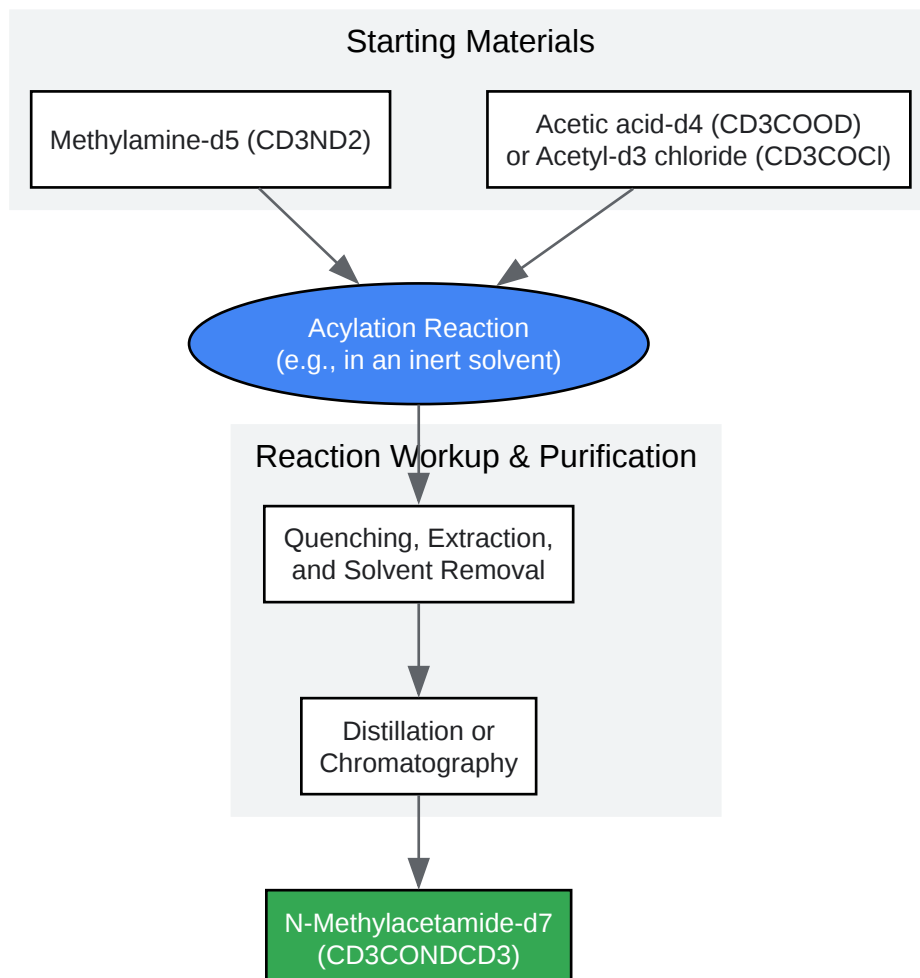
Synthesis

While a specific detailed protocol for the synthesis of **N-Methylacetamide-d7** is not readily available in the public domain, a general synthetic approach can be inferred from the established methods for the synthesis of N-Methylacetamide and other deuterated compounds. The most common method involves the reaction of a deuterated amine with a deuterated acetylating agent.

General Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of **N-Methylacetamide-d7**.

General Synthesis Workflow for N-Methylacetamide-d7



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Caption: A representative workflow for the synthesis of **N-Methylacetamide-d7**.

Experimental Protocol (Representative)

The following is a representative protocol adapted from the synthesis of N-Methylacetamide.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine-d5 hydrochloride in a suitable inert solvent.

- **Acylation:** Slowly add a deuterated acetylating agent, such as acetyl-d₃ chloride or acetic acid-d₄, to the reaction mixture. The reaction may be heated to drive it to completion.
- **Workup:** After the reaction is complete (monitored by an appropriate technique like TLC or GC), the mixture is cooled to room temperature. The reaction is quenched by the addition of water or a basic solution to neutralize any excess acid. The product is then extracted into an organic solvent.
- **Purification:** The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure **N-Methylacetamide-d₇**.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **N-Methylacetamide-d₇**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** Due to the high isotopic purity (typically >98 atom % D), the proton NMR spectrum of **N-Methylacetamide-d₇** will show very small residual peaks corresponding to the non-deuterated positions. The absence of significant signals for the methyl and N-methyl protons confirms the successful deuteration.
- **¹³C NMR:** The carbon-13 NMR spectrum is a valuable tool for confirming the carbon skeleton. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound. The expected approximate chemical shifts for N-Methylacetamide in CDCl₃ are around 22 ppm (acetyl methyl) and 26 ppm (N-methyl), with the carbonyl carbon appearing around 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Methylacetamide-d₇** will show characteristic shifts in vibrational frequencies compared to its non-deuterated analog due to the heavier mass of deuterium. The most significant changes are expected for the C-H and N-H stretching and bending vibrations. For instance, the N-H stretching vibration (Amide A band) typically seen around 3300-3500 cm⁻¹ in secondary amides will be shifted to a lower frequency (N-D stretch). Similarly, the C-H

stretching vibrations around $2800\text{--}3000\text{ cm}^{-1}$ will be replaced by C-D stretching vibrations at lower wavenumbers. The Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands will also be affected by the deuteration of the N-methyl group and the adjacent methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the molecular weight and isotopic enrichment of **N-Methylacetamide-d7**. The electron ionization (EI) mass spectrum of non-deuterated N-Methylacetamide shows a molecular ion peak (M^+) at m/z 73. For **N-Methylacetamide-d7**, the molecular ion peak is expected at m/z 80, confirming the incorporation of seven deuterium atoms.

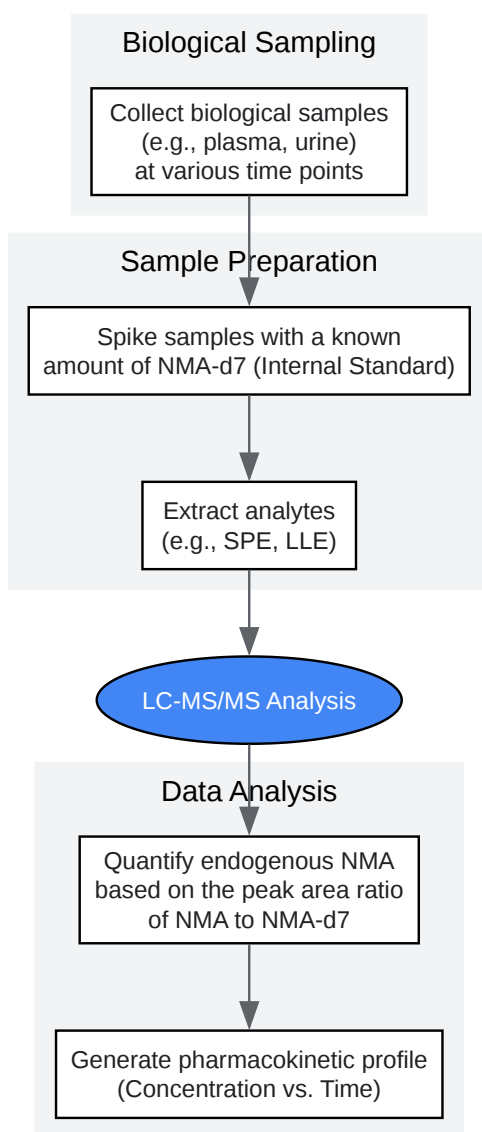
Applications in Research and Drug Development

N-Methylacetamide-d7 is primarily used as an internal standard in quantitative bioanalytical methods, particularly in pharmacokinetic studies of drugs that are metabolized to N-Methylacetamide.

Use as an Internal Standard in Pharmacokinetic Studies

The workflow below illustrates the use of **N-Methylacetamide-d7** as an internal standard in a typical pharmacokinetic study.

Workflow for Pharmacokinetic Analysis using NMA-d7 as an Internal Standard

[Click to download full resolution via product page](#)Caption: Use of **N-Methylacetamide-d7** in a pharmacokinetic study workflow.

The deuterium kinetic isotope effect (DKIE) is a key consideration in drug development. Replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile. While **N-Methylacetamide-d7** is typically used as a standard, the principles of deuteration are highly relevant to the design of new chemical entities with enhanced metabolic stability.

Metabolic Pathways

N-Methylacetamide is a known metabolite of N,N-dimethylacetamide (DMAC). The metabolism of N-Methylacetamide itself has been studied, with N-(hydroxymethyl)acetamide identified as a metabolite in mice. Understanding these metabolic pathways is crucial when using **N-Methylacetamide-d7** as an internal standard, as it is important to ensure that it is metabolically stable during the course of the experiment or that its metabolites do not interfere with the analysis.

Conclusion

N-Methylacetamide-d7 is a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for the accurate quantification of N-Methylacetamide in biological systems. This guide provides the foundational technical information required for the effective application of **N-Methylacetamide-d7** in a research and development setting.

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